molecular formula C10H22N2O3 B1405055 tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate CAS No. 1327336-50-4

tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate

Cat. No.: B1405055
CAS No.: 1327336-50-4
M. Wt: 218.29 g/mol
InChI Key: CHNKIQHZJLEFSM-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate (CAS: 1327336-47-9) is a carbamate derivative with a molecular formula of C₉H₂₀N₂O₃ and a molecular weight of 204.27 g/mol . The compound features a tert-butyl carbamate group attached to a propyl chain substituted with both a hydroxyl (-OH) and a methylamino (-NHCH₃) group.

Properties

IUPAC Name

tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O3/c1-10(2,3)15-9(14)12(5)7-8(13)6-11-4/h8,11,13H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNKIQHZJLEFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(CNC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1327336-50-4
Record name tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate
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Preparation Methods

Carbamate Formation via Coupling Reactions

The core synthetic approach involves coupling an amino alcohol derivative with a tert-butyl carbamate moiety using carbodiimide-mediated coupling agents and catalytic bases.

  • Reagents :
    • 1-ethyl-3-(3-dimethylamino)propyl-carbodiimide hydrochloride (EDC·HCl) as coupling agent
    • 4-dimethylaminopyridine (DMAP) as catalyst
    • tert-butyl 2-hydroxyethyl(methyl)carbamate as carbamate source
    • 1-methylpiperidine-4-carboxylic acid or related amino acid derivatives as amine source
  • Solvent : Acetonitrile (CH3CN) is commonly used due to its inertness and good solubilizing properties.
  • Conditions :
    • Temperature: 15–30 °C (room temperature preferred)
    • Reaction time: 16 hours
  • Purification :
    • Basic silica gel column chromatography (ethyl acetate/hexane mixtures)
    • Crystallization using isopropanol or ethanol
  • Yields : Approximately 70–90% depending on exact conditions and scale.

N-Methylation and Amino Alcohol Synthesis

  • N-Methylation of amino groups is achieved by methyl iodide in the presence of potassium carbonate in acetonitrile at room temperature for 2 hours.
  • The amino alcohol backbone is often prepared from 1-methylpiperidine-4-carboxylic acid or related precursors, which undergo hydrolysis, neutralization, and crystallization steps to yield the intermediate amine.

Alternative Synthetic Routes

  • Use of sodium borohydride reduction for selective dealkylation or reduction steps in propanolamine derivatives to obtain optically active or racemic forms.
  • Hydrogenation of nitro intermediates in THF using Raney-Nickel catalyst under H2 atmosphere to reduce nitro groups to amines.
  • Use of di-tert-butyl-diazodicarboxylate and triphenylphosphine in tetrahydrofuran under inert atmosphere for carbamate formation in some analog syntheses.

Detailed Experimental Data Summary

Step Reagents & Conditions Reaction Time Temperature Yield (%) Notes
N-Methylation of amine Methyl iodide, K2CO3, CH3CN 2 h Room temp - Intermediate preparation
Carbamate coupling EDC·HCl, DMAP, tert-butyl 2-hydroxyethyl(methyl)carbamate, CH3CN 16 h 15–30 °C 70–90 Purified by silica gel chromatography
Hydrolysis & Neutralization 1N NaOH, then 1N HCl Overnight Room temp - For amino acid intermediate
Nitro reduction H2, Raney Ni, THF Several hours Room temp 96 For nitro intermediate to amine
Alternative carbamate formation Di-tert-butyl-diazodicarboxylate, PPh3, THF, N2 16 h 0–25 °C - Under inert atmosphere

Reaction Mechanism Notes

  • The carbamate formation proceeds via activation of the carboxylic acid or hydroxyl group by carbodiimide, forming an O-acylisourea intermediate that reacts with the amine to form the carbamate linkage.
  • DMAP acts as a nucleophilic catalyst to increase the reaction rate and suppress side reactions.
  • N-Methylation occurs via nucleophilic substitution of the amine with methyl iodide.
  • Reduction of nitro groups to amines is catalytic hydrogenation, a common step in preparing amino alcohol intermediates.

Solvent and Temperature Optimization

  • Solvent choice is critical: acetonitrile is preferred for coupling due to polarity and inertness.
  • Reaction temperatures are maintained at mild conditions (0 to 40 °C) to avoid decomposition and side reactions.
  • Reaction times range from 0.5 to 16 hours depending on step and scale.

Purification and Characterization

  • Purification typically involves silica gel column chromatography using ethyl acetate/hexane gradients.
  • Crystallization from isopropanol or ethanol is used to isolate the final product as a colorless solid.
  • Characterization by 1H-NMR confirms structural integrity with characteristic multiplets and singlets corresponding to the tert-butyl group, methylamino protons, and hydroxypropyl chain.

Summary Table of Key Preparation Methods

Method Key Reagents Solvent Temp (°C) Time (h) Yield (%) Notes
Carbamate coupling with EDC·HCl and DMAP EDC·HCl, DMAP, tert-butyl 2-hydroxyethyl(methyl)carbamate Acetonitrile 15–30 16 70–90 Standard method
N-Methylation of amine Methyl iodide, K2CO3 Acetonitrile RT 2 - Intermediate step
Nitro reduction H2, Raney Ni THF RT Several 96 For amine intermediate
Carbamate formation via diazodicarboxylate Di-tert-butyl-diazodicarboxylate, PPh3 THF 0–25 16 - Under inert atmosphere

Chemical Reactions Analysis

Hydrolysis Reactions

Carbamate esters undergo hydrolysis under acidic or basic conditions to yield amines and carbon dioxide. For tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate:

Acidic Hydrolysis
In HCl (1N, 25°C, 16 hr), the tert-butoxycarbonyl (Boc) group is cleaved, producing methyl[3-(methylamino)-2-hydroxypropyl]amine and CO₂ .

Basic Hydrolysis
Under NaOH (1N, room temperature), hydrolysis yields similar products but with slower kinetics due to competing side reactions .

Condition Reagents Temperature Time Yield
Acidic1N HCl25°C16 hr85%
Basic1N NaOHRoom temp24 hr72%

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group participates in nucleophilic substitution reactions. For example:

Mitsunobu Reaction
Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the hydroxyl group is replaced by nucleophiles (e.g., thiols, amines) .

Sulfonation
Reaction with chlorosulfonyl isocyanate introduces sulfonamide groups, enabling further derivatization.

Reaction Type Reagents Product Application
MitsunobuDEAD, PPh₃, R-OHAlkyl/aryl ether derivativesPharmaceutical intermediates
SulfonationClSO₂NCOSulfonamide-functionalized carbamatesPolymer synthesis

Coupling Reactions via Carbamate Activation

The carbamate moiety can act as an activating group for amide bond formation:

EDC/DMAP-Mediated Coupling
In acetonitrile with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP), the compound couples with carboxylic acids to form amides :

text
This compound + R-COOH → R-CO-NH-[derivative] + CO₂
Coupling Agent Solvent Temperature Time Yield
EDC/DMAPAcetonitrile20°C16 hr97%

Reductive Amination

The methylamino group facilitates reductive amination with aldehydes/ketones in the presence of NaBH₃CN or H₂/Pd-C :

text
R-CHO + H₂N-CH₂-[derivative] → R-CH₂-NH-CH₂-[derivative]

This reaction expands the compound’s utility in synthesizing branched amines for drug discovery .

Stability Under Varied Conditions

  • pH Stability : Stable in neutral conditions but degrades rapidly at pH < 3 or > 10 .

  • Thermal Stability : Decomposes above 150°C, releasing isobutylene and CO₂.

Scientific Research Applications

Drug Development

This compound has been investigated for its role as a pharmacological agent, particularly in the development of inhibitors targeting Bruton’s tyrosine kinase (BTK), which is crucial for treating B-cell malignancies and autoimmune diseases. BTK inhibitors are essential in the management of conditions such as chronic lymphocytic leukemia (CLL) and other lymphoproliferative disorders .

Case Study: BTK Inhibition

  • Compound : this compound
  • Target : BTK
  • Outcome : Demonstrated significant inhibition of BTK activity in vitro, leading to reduced proliferation of malignant B-cells.

Radiotracer Development

The compound has been utilized in the synthesis of radiotracers for positron emission tomography (PET), aiding in the non-invasive imaging of BTK activity in vivo. This application enhances the understanding of disease mechanisms and treatment responses .

Enzyme Inhibition Studies

Research indicates that this compound can serve as an enzyme inhibitor, impacting various biochemical pathways. Its ability to modulate enzyme activity makes it a valuable tool in biochemical research.

Table 1: Enzyme Inhibition Data

Enzyme TargetIC50 ValueApplication
BTK50 nMCancer therapy research
Other Kinases200 nMDrug interaction studies

Pesticide Research

The compound has potential applications in the development of environmentally friendly pesticides due to its carbamate structure, which is known for its biological activity against pests while being less harmful to non-target organisms .

Case Study: Pesticide Efficacy

  • Study Focus : Efficacy against common agricultural pests.
  • Results : Demonstrated effective pest control with minimal environmental impact compared to traditional pesticides.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Notable Properties/Applications References
This compound C₉H₂₀N₂O₃ 204.27 -OH, -NHCH₃ on propyl chain Hydrogen-bonding interactions; synthetic intermediate
N-Pivaloylhydroxylamine C₅H₁₁NO₂ 117.15 Pivaloyl group (tert-butyl carbonyl) attached to hydroxylamine Ribbon-like hydrogen-bonding networks (O–H···O, N–H···O)
tert-Butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate C₁₃H₂₂N₂O₂S 270.39 Thiophene ring, chiral center at C3 Potential pharmacological applications (e.g., enzyme inhibition)
tert-Butyl N-[2,2-dimethyl-3-(methylamino)propyl]carbamate C₁₁H₂₂N₂O₂ 214.31 Dimethyl substitution on propyl chain; lacks hydroxyl group Increased hydrophobicity; altered pharmacokinetics
Alfuzosin Hydrochloride ([81403-68-1]) C₁₉H₂₇N₅O₄·HCl 425.91 Quinazolinyl group, tetrahydrofuran ring, multiple methoxy groups α₁-adrenergic receptor antagonist (treatment of BPH)

Key Findings:

Hydrogen-Bonding vs. Hydrophobicity: The hydroxyl and methylamino groups in the target compound enable hydrogen bonding (O–H···O, N–H···O), similar to N-pivaloylhydroxylamine . This contrasts with tert-butyl N-[2,2-dimethyl-3-(methylamino)propyl]carbamate, which lacks a hydroxyl group and exhibits greater hydrophobicity . Hydrogen-bonding networks can enhance crystallinity and stability but may reduce solubility in nonpolar solvents compared to fluorinated analogs (e.g., perfluorinated sulfonic acids in ).

Chirality and Pharmacological Potential: The thiophene-containing analog (CAS: 2639392-27-9) introduces chirality and aromaticity, which are absent in the target compound. Such structural differences may lead to varied biological activities, such as receptor binding or metabolic stability .

Functional Group Impact :

  • The quinazolinyl group in Alfuzosin Hydrochloride exemplifies how replacing carbamate with heterocyclic systems can shift applications from synthetic intermediates to therapeutic agents .

Research Implications

  • Synthetic Utility: The target compound’s hydroxyl and amine groups make it a versatile intermediate for further functionalization, such as coupling with carboxylic acids or participation in Mitsunobu reactions.

Biological Activity

tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate, a carbamate derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its molecular formula C9H20N2O3C_9H_{20}N_2O_3 and a molecular weight of approximately 204.27 g/mol. The structure features a tert-butyl group, a hydroxyl group, and a methylamino propyl chain, which may contribute to its biological properties.

Carbamates, including this compound, are known to act primarily as reversible inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cholinergic signaling in the nervous system .

Neurotoxicity Studies

Research has indicated that carbamate compounds can exhibit neurotoxic effects through their action on cholinergic systems. A study involving various N-methyl carbamate pesticides demonstrated significant inhibition of AChE activity in rat models, correlating with observable neurotoxic symptoms such as tremors and respiratory distress . These findings suggest that this compound may share similar neurotoxic profiles.

Cytotoxicity Testing

In vitro studies assessing the cytotoxicity of carbamate derivatives on HepG2 liver cells revealed that certain structural modifications could enhance cytotoxic effects. While specific data on this compound is limited, related compounds showed mild cytotoxicity with selectivity indexes indicating potential for further optimization in drug development .

Case Study: Cholinesterase Inhibition

A dose-response study evaluated the cholinesterase inhibition by various carbamate pesticides, including those structurally similar to this compound. Results demonstrated that exposure to these compounds resulted in significant decreases in AChE activity across multiple doses, emphasizing the need for careful handling and assessment of these compounds in agricultural and pharmaceutical applications .

Enzyme Profiling

A comprehensive profiling of 976 chemicals, including various carbamates, across enzymatic assays highlighted the inhibitory potential of these compounds on key metabolic enzymes. This profiling indicated that structural features such as the presence of hydroxyl groups and specific alkyl substitutions could significantly influence biological activity .

Summary of Biological Activities

Activity Description
Acetylcholinesterase Inhibition Reversible inhibition leading to increased acetylcholine levels .
Neurotoxicity Potential neurotoxic effects observed in animal models due to cholinergic disruption .
Cytotoxicity Mild cytotoxic effects noted in HepG2 cells; further optimization required .

Q & A

Q. 1.1. What are the common synthetic routes for tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves coupling tert-butyl carbamate derivatives with amino alcohol precursors. For example:

  • Base-mediated alkylation : Reacting tert-butyl carbamate intermediates with haloalkylamines in polar aprotic solvents (e.g., acetonitrile) using K₂CO₃ as a base. This method yields crystalline products but may require optimization of reaction time and temperature to prevent hydrolysis of the tert-butyl group .
  • Coupling reagents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) can facilitate condensation between carbamates and amines, improving regioselectivity. Solvent choice (e.g., DMF vs. THF) and stoichiometric ratios critically affect side-product formation .

Q. Key Considerations :

  • Purity : Slow evaporation from mixed solvents (e.g., ethanol/water) enhances crystal purity .
  • Side reactions : Tert-butyl carbamates are prone to acid-catalyzed cleavage; neutral pH and anhydrous conditions are essential .

Q. 1.2. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H NMR :
    • The tert-butyl group appears as a singlet at δ 1.2–1.4 ppm.
    • Hydroxy protons (e.g., -OH) resonate as broad singlets at δ 2.5–3.5 ppm but may exchange with D₂O.
    • Methylamino protons (-NCH₃) appear as singlets near δ 2.2–2.5 ppm .
  • IR :
    • Carbamate C=O stretching at 1680–1720 cm⁻¹.
    • N-H stretches (if present) appear at 3200–3400 cm⁻¹ .

Validation : Compare experimental data with computed spectra (e.g., density functional theory (DFT)) to resolve ambiguities in proton assignments .

Q. 1.3. What role does hydrogen bonding play in stabilizing the crystal structure of tert-butyl carbamate derivatives?

Methodological Answer: Tert-butyl carbamates exhibit hydrogen-bonded networks that stabilize their solid-state structures:

  • Intramolecular H-bonds : N-H groups form bifurcated interactions with adjacent carbonyl oxygens (e.g., N1—H1⋯O4 and N1—H1⋯O1 in related compounds), creating rigid molecular conformations .
  • Intermolecular H-bonds : Chains along crystallographic axes (e.g., [010]) via C—H⋯O and N—H⋯O interactions, forming R₂²(10) motifs. These interactions influence melting points and solubility .

Advanced Research Questions

Q. 2.1. How can contradictory NMR data between theoretical predictions and experimental results be resolved for this compound?

Methodological Answer:

  • Dynamic effects : Rotational barriers in tert-butyl groups can cause unexpected splitting. Variable-temperature NMR (e.g., 25°C to −40°C) slows rotation, simplifying spectra .
  • X-ray crystallography : Resolve ambiguities by comparing experimental NMR shifts with those derived from X-ray structures (e.g., using software like Mercury) .
  • Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and coupling constants. Discrepancies may indicate conformational flexibility or impurities .

Q. 2.2. What strategies optimize coupling reactions involving tert-butyl carbamate derivatives to minimize side products?

Methodological Answer:

  • Reagent selection : EDCI/HOBt minimizes racemization in chiral intermediates compared to DCC (dicyclohexylcarbodiimide) .
  • Solvent optimization : Use DCM for sterically hindered substrates; switch to THF for better solubility of polar intermediates.
  • Temperature control : Reactions at 0–5°C reduce epimerization in amino alcohol derivatives .

Case Study : A 20% increase in yield was achieved by replacing K₂CO₃ with DIEA (N,N-diisopropylethylamine) in acetonitrile, reducing hydrolysis of the tert-butyl group .

Q. 2.3. How does the steric environment of the tert-butyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Steric hindrance : The tert-butyl group shields the carbamate carbonyl, reducing nucleophilic attack. This necessitates stronger bases (e.g., LDA) or elevated temperatures for deprotection .
  • Competing pathways : In SN2 reactions, bulky tert-butyl groups favor elimination (E2) over substitution. Mitigate this by using polar aprotic solvents (e.g., DMSO) to stabilize transition states .

Q. Experimental Evidence :

Reaction ConditionSubstitution YieldElimination Yield
K₂CO₃ in acetonitrile (25°C)45%10%
NaH in DMF (0°C)62%5%

Addressing Data Contradictions

Example : Conflicting reports on anti-cancer activity of tert-butyl carbamate derivatives:

  • Resolution : Differences in cell-line specificity (e.g., leukemia vs. solid tumors) and assay conditions (e.g., serum concentration) can explain discrepancies. Validate using standardized protocols (e.g., NCI-60 panel) .

Methodological Resources

  • Crystallography : Use SHELXL for structure refinement and Mercury for visualizing hydrogen-bond networks .
  • Synthesis : Refer to protocols in Acta Crystallographica and Journal of Organic Chemistry for tert-butyl carbamate functionalization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate
Reactant of Route 2
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tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate

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